Cas no 81166-47-4 (R-(+)-DIOA)

R-(+)-DIOA structure
R-(+)-DIOA structure
Product Name:R-(+)-DIOA
CAS No:81166-47-4
MF:C20H24Cl2O4
MW:399.308164596558
CID:726359
PubChem ID:24277830
Update Time:2025-04-19

R-(+)-DIOA Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl]oxy]-
    • 2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid
    • R-(+)-DIOA
    • R(+)-Butylindazone
    • R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
    • DTXSID40439113
    • MFCD00069261
    • HMS3374K10
    • (S)-2-(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid
    • SDCCGSBI-0050442.P002
    • NCGC00093872-03
    • R-(+)-DIOA, >=98% (HPLC), solid
    • LP00457
    • HMS3261K16
    • NCGC00261142-01
    • HMS2235L14
    • MLS002153191
    • (Dihydroindenyl)oxy alkanoic acid
    • Tox21_500457
    • NCGC00093872-05
    • 81166-47-4
    • SR-01000075313
    • SR-01000075313-1
    • SMR000326932
    • NCGC00093872-01
    • R(+)-DIOA
    • EU-0100457
    • CHEMBL1256719
    • NCGC00093872-02
    • R-(+)-Butylindazone
    • CCG-204549
    • D-129
    • Lopac0_000457
    • DA-67085
    • (R)-2-((2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid
    • S-(-)-DIOA
    • 81166-48-5
    • MDL: MFCD00069261
    • Inchi: 1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1
    • InChI Key: YAWWQIFONIPBKT-FQEVSTJZSA-N
    • SMILES: ClC1=C(C(=CC2=C1C([C@@](CCCC)(C2)C1CCCC1)=O)OCC(=O)O)Cl

Computed Properties

  • Exact Mass: 398.1051646g/mol
  • Monoisotopic Mass: 398.1051646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Color/Form: Not available
  • Solubility: H2O: insoluble <0.11mg/mL
  • Optical Activity: [α]27/D +18.1°, c = 0.7 in methanol(lit.)
  • Solubility: Not available

R-(+)-DIOA Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

R-(+)-DIOA Pricemore >>

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